molecular formula C14H25N3O3S B11458993 Tert-butyl (1-(5-(ethylthio)-1,3,4-oxadiazol-2-yl)-2-methylbutyl)carbamate

Tert-butyl (1-(5-(ethylthio)-1,3,4-oxadiazol-2-yl)-2-methylbutyl)carbamate

Cat. No.: B11458993
M. Wt: 315.43 g/mol
InChI Key: GJWKEFORDURVQH-UHFFFAOYSA-N
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Description

tert-butyl carbamate , has the chemical formula C₅H₁₁NO₂ . It is an organic compound with the IUPAC name 1-(tert-butylcarbamoyl)-5-(ethylthio)-1,3,4-oxadiazole-2-methylbutane . This compound features a tert-butyl group (t-Bu) and an oxadiazole ring.

Preparation Methods

Synthetic Routes:: The synthesis of tert-butyl carbamate involves the reaction of tert-butyl isocyanate with 5-(ethylthio)-1,3,4-oxadiazole-2-carboxylic acid. The reaction proceeds as follows:

tert-butyl isocyanate+5-(ethylthio)-1,3,4-oxadiazole-2-carboxylic acidtert-butyl carbamate\text{tert-butyl isocyanate} + \text{5-(ethylthio)-1,3,4-oxadiazole-2-carboxylic acid} \rightarrow \text{tert-butyl carbamate} tert-butyl isocyanate+5-(ethylthio)-1,3,4-oxadiazole-2-carboxylic acid→tert-butyl carbamate

Industrial Production:: While there isn’t extensive information on large-scale industrial production, tert-butyl carbamate can be synthesized in the laboratory using standard organic synthesis techniques .

Chemical Reactions Analysis

Reactivity:: Tert-butyl carbamate can undergo various reactions, including:

    Hydrolysis: Cleavage of the carbamate ester bond under acidic or basic conditions.

    Substitution: Nucleophilic substitution reactions at the carbamate nitrogen.

    Amidation: Formation of amides via reaction with amines.

    Esterification: Reaction with alcohols to form esters.

Common Reagents and Conditions::

    Hydrolysis: Acidic or basic conditions (e.g., HCl, NaOH).

    Substitution: Nucleophiles (e.g., amines, thiols).

    Amidation: Amines (e.g., ammonia, primary amines).

    Esterification: Alcohols (e.g., methanol, ethanol).

Major Products:: The major products depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl carbamate finds applications in:

    Organic Synthesis: As a building block for more complex molecules.

    Medicinal Chemistry: Potential use in drug development due to its reactivity and functional groups.

    Materials Science: Incorporation into polymers or materials.

Mechanism of Action

The exact mechanism of action for tert-butyl carbamate’s effects remains an area of ongoing research. It may interact with biological targets or participate in metabolic pathways.

Comparison with Similar Compounds

While tert-butyl carbamate is unique due to its oxadiazole ring and tert-butyl group, other related compounds include:

    Tert-butyl isocyanate: A precursor for tert-butyl carbamate.

    Ethylthio-1,3,4-oxadiazole: A related heterocyclic compound.

Properties

Molecular Formula

C14H25N3O3S

Molecular Weight

315.43 g/mol

IUPAC Name

tert-butyl N-[1-(5-ethylsulfanyl-1,3,4-oxadiazol-2-yl)-2-methylbutyl]carbamate

InChI

InChI=1S/C14H25N3O3S/c1-7-9(3)10(15-12(18)20-14(4,5)6)11-16-17-13(19-11)21-8-2/h9-10H,7-8H2,1-6H3,(H,15,18)

InChI Key

GJWKEFORDURVQH-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C1=NN=C(O1)SCC)NC(=O)OC(C)(C)C

Origin of Product

United States

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